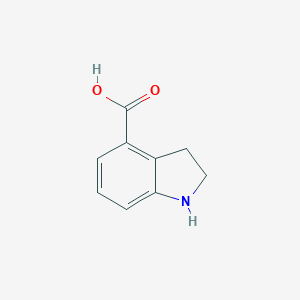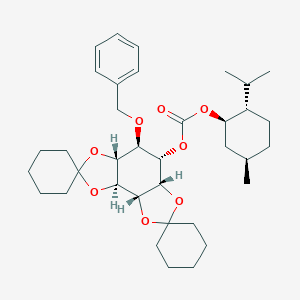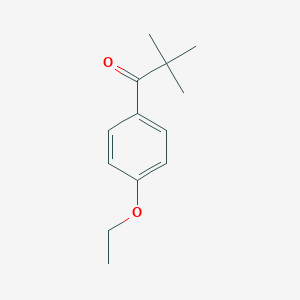![molecular formula C19H22N2 B061591 1H-ピロール, 2,2'-[[4-(1,1-ジメチルエチル)フェニル]メチレン]ビス- CAS No. 167482-98-6](/img/structure/B61591.png)
1H-ピロール, 2,2'-[[4-(1,1-ジメチルエチル)フェニル]メチレン]ビス-
説明
Pyrrole derivatives, including those with tert-butylphenyl groups, are of significant interest due to their diverse applications in material science, pharmaceuticals, and organic electronics. Their unique structural features afford them distinctive chemical and physical properties, making them subjects of extensive research.
Synthesis Analysis
The synthesis of pyrrole derivatives can involve various strategies, including direct functionalization and catalyzed reactions. For example, pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds, indicating the potential for regioselective modifications of the benzene core of 2-phenylpyrroles (Wiest et al., 2016). Furthermore, one-pot synthesis methods have been developed for pyrrole derivatives, demonstrating economical and efficient pathways (Kaur & Kumar, 2018).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often characterized by X-ray diffraction and NMR spectroscopy. These compounds can exhibit a variety of conformations influenced by substituents, which can affect their reactivity and interactions (Dazie et al., 2017).
Chemical Reactions and Properties
Pyrrole derivatives participate in a wide range of chemical reactions, including electrophilic substitutions and coupling reactions. The presence of tert-butyl groups can influence the reactivity patterns and stability of these compounds (Smaliy et al., 2016).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications. These properties can be significantly affected by the nature of the substituents and the molecular conformation (Mohammat et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are integral to understanding the behavior of pyrrole derivatives in different environments. These properties are often explored through spectroscopic methods and theoretical calculations to predict reactivity patterns and stability (Tamer et al., 2016).
科学的研究の応用
生物染色
この化合物は、特定の細胞成分に選択的に結合する能力があるため、生物学的染色剤として使用され、顕微鏡下での細胞、組織、または細胞小器官の可視化を支援します .
材料科学
材料科学では、特定の特性を持つポリマーの合成の前駆体として役立ちます。 たとえば、ポリプロピレンに核剤として組み込むことができ、引張強度、曲げ強度、および弾性率などの材料の機械的特性を向上させることができます .
抗酸化特性
抗酸化特性を示し、酸化劣化からさまざまな材料を安定化するために使用できます。 これは、特に食品の保存や化粧品の製剤に役立ちます .
特性
IUPAC Name |
2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-19(2,3)15-10-8-14(9-11-15)18(16-6-4-12-20-16)17-7-5-13-21-17/h4-13,18,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPZWMKFAWAFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401166 | |
| Record name | 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167482-98-6 | |
| Record name | 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-tert-Butylphenyl)dipyrromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


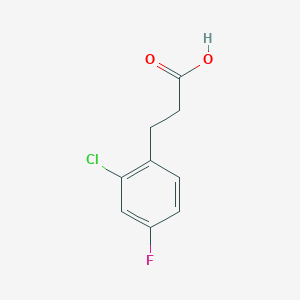
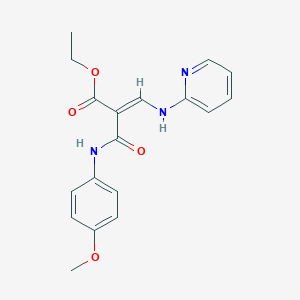
![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)
![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)
![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)


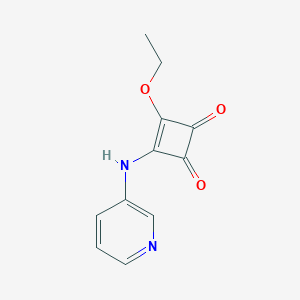
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)
